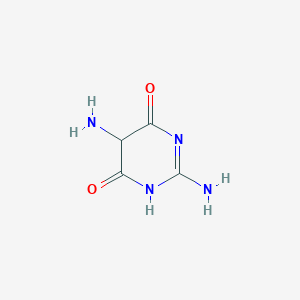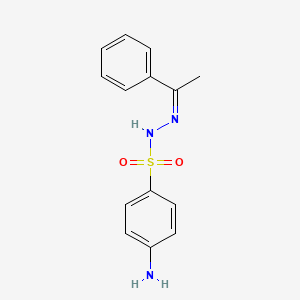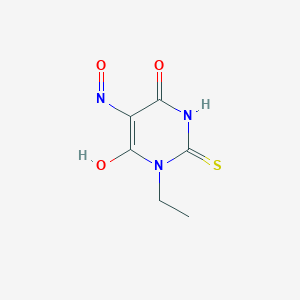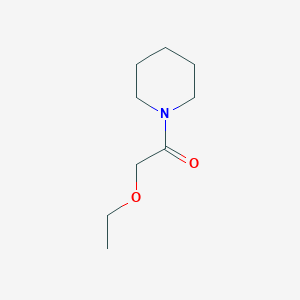
4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) is a heterocyclic organic compound with the molecular formula C4H6N4O2. This compound is part of the pyrimidinedione family, characterized by a pyrimidine ring with two keto groups at positions 4 and 6, and amino groups at positions 2 and 5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea and malonic acid.
Cyclization: The reaction involves cyclization of these starting materials under acidic or basic conditions to form the pyrimidine ring.
Amination: Amination at positions 2 and 5 is achieved using ammonia or amine derivatives under controlled conditions.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the keto groups to hydroxyl groups.
Substitution: The amino groups at positions 2 and 5 can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, as well as Schiff bases.
科学研究应用
4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
4,6(1H,5H)-Pyrimidinedione, 2,5-diamino-(6CI,7CI,9CI) can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine-2,5-diamine: This compound has chlorine atoms at positions 4 and 6 instead of keto groups, leading to different chemical reactivity and applications.
2,4-Diamino-6-hydroxypyrimidine: This compound has hydroxyl groups at position 6, which affects its solubility and biological activity.
2,5-Diamino-4,6-dihydroxypyrimidine: This compound has hydroxyl groups at positions 4 and 6, leading to different chemical and biological properties.
属性
IUPAC Name |
2,5-diamino-1H-pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-1-2(9)7-4(6)8-3(1)10/h1H,5H2,(H3,6,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDUIRFHCZLNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=NC1=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2-Acetylphenyl)iminomethyl]cyclohexan-1-one](/img/structure/B13794019.png)

![1h-Imidazo[4,5-f][1,4]oxazepine](/img/structure/B13794031.png)
![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)

